molecular formula C14H18O5 B8432887 3-(1-Ethoxycarbonyl-1-methylethoxy)phenylacetic Acid

3-(1-Ethoxycarbonyl-1-methylethoxy)phenylacetic Acid

Cat. No. B8432887
M. Wt: 266.29 g/mol
InChI Key: BOYXEGFFSQDLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethoxycarbonyl-1-methylethoxy)phenylacetic Acid is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Ethoxycarbonyl-1-methylethoxy)phenylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Ethoxycarbonyl-1-methylethoxy)phenylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-[3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyphenyl]acetic acid

InChI

InChI=1S/C14H18O5/c1-4-18-13(17)14(2,3)19-11-7-5-6-10(8-11)9-12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

BOYXEGFFSQDLMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-[3-(allyloxycarbonylmethyl)phenoxy]-2-methylpropionate (6.40 g, 20.9 mmol) was dissolved in tetrahydrofuran (150 mL). Subsequently, triphenylphosphine (2.42 g, 2.09 mmol) and piperidine (41.34 mL, 41.8 mmol) were added thereto. Under argon atmosphere, tetrakis(triphenylphosphine)palladium (2.42 g, 2.09 mmol) was added, the resultant mixture was stirred for three hours at room temperature. After completion of reaction, the reaction mixture was concentrated under reduced pressure, followed by addition of chloroform and washing sequentially with 3M hydrochloric acid, water, and saturated brine. The resultant mixture was subjected to drying over sodium sulfate, concentration under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol/acetic acid=50/1/0.5), whereby the target compound was obtained (6.88 g, 25.84 mmol, >q.).
Name
Ethyl 2-[3-(allyloxycarbonylmethyl)phenoxy]-2-methylpropionate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
41.34 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.42 g
Type
catalyst
Reaction Step Four

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